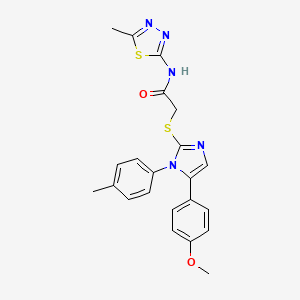

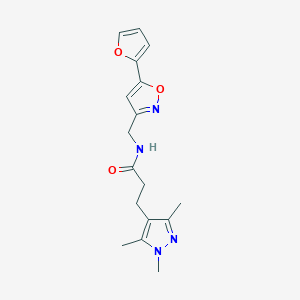

2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound appears to be a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound known for its various biological activities. The structure suggests that it is a complex molecule with potential antimicrobial properties, as indicated by the presence of both imidazole and thiadiazole moieties, which are common in compounds with such activities.

Synthesis Analysis

The synthesis of related 1,3,4-thiadiazole derivatives typically involves the cyclization of carboxylic acid groups with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) as seen in the synthesis of compounds in paper . This method could potentially be applied to the synthesis of the compound , given the structural similarities.

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This ring is often substituted with various aryl groups, which can significantly alter the compound's biological activity and physical properties. The methoxy and tolyl groups present in the compound are likely to influence its binding to biological targets .

Chemical Reactions Analysis

Compounds containing the 1,3,4-thiadiazole moiety are known to undergo various chemical reactions, including cyclization and substitution, which can be utilized to synthesize a wide range of derivatives with diverse biological activities. The presence of the imidazole ring also suggests that the compound could participate in reactions typical for this heterocycle, such as alkylation or acylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are largely determined by their molecular structure. The presence of the methoxy and tolyl groups suggests that the compound is likely to be lipophilic, which could influence its solubility and absorption characteristics. The antimicrobial activity of similar compounds has been confirmed in vitro, indicating that the compound may also possess significant activity against various strains of microbes .

Applications De Recherche Scientifique

Antibacterial and Antifungal Applications

Compounds structurally related to 2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide have demonstrated promising antibacterial and antifungal activities. For instance, benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety have been identified as potential molecular templates for designing highly-efficient antiviral and antibacterial agents. These compounds showed significant antibacterial activities against pathogens such as Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum, as well as antiviral activities against tobacco mosaic virus (Tang et al., 2019). Another study synthesized derivatives that displayed significant antibacterial activity, illustrating the versatility of thiadiazole and imidazole scaffolds in antimicrobial drug discovery (Ramalingam et al., 2019).

Anticancer Potential

The exploration of thiazole derivatives for anticancer applications has yielded compounds with notable selective cytotoxicity against cancer cell lines. N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been synthesized and tested for their antitumor activities, with some derivatives showing high selectivity and inducing apoptosis in cancer cells, suggesting their potential as leads in cancer therapy (Evren et al., 2019). Additionally, imidazothiadiazole analogs have been evaluated for their anticancer properties, with certain compounds exhibiting potent cytotoxic results against breast cancer, highlighting the therapeutic promise of this chemical class (Abu-Melha, 2021).

Antimicrobial and Nematocidal Activities

Further research into the antimicrobial efficacy of related compounds has been conducted. For example, 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety were synthesized, some of which demonstrated good nematocidal activity against Bursaphelenchus xylophilus, a pest of significant economic importance. This finding suggests the potential of these compounds as lead candidates for nematicide development (Liu et al., 2022). Moreover, the synthesis and evaluation of new 1,2,4-triazoles and 1,3,4-thiadiazoles bearing an imidazo[2,1-b]thiazole moiety have revealed compounds with promising antimicrobial activities, underscoring the diverse biological applications of these molecular frameworks (Güzeldemirci & Küçükbasmacı, 2010).

Propriétés

IUPAC Name |

2-[5-(4-methoxyphenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O2S2/c1-14-4-8-17(9-5-14)27-19(16-6-10-18(29-3)11-7-16)12-23-22(27)30-13-20(28)24-21-26-25-15(2)31-21/h4-12H,13H2,1-3H3,(H,24,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSTPKFRCJIOLFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=NN=C(S3)C)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2543821.png)

![Ethyl 5-[(2-chloroacetyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2543822.png)

![7-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2543832.png)

![2-fluoro-5-[[4-[[(E)-2-phenylethenyl]sulfonylamino]benzoyl]amino]benzamide](/img/structure/B2543835.png)

![(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B2543839.png)

![1-[3-(3,4-dimethoxyphenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B2543841.png)

![2-Ethyl-5-((2-fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2543843.png)